4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride
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Overview
Description
4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a benzaldehyde group substituted with a dimethylaminoethoxy group. This compound is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with 2-(dimethylamino)chloroethane hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for a couple of hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the benzaldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]benzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the ethoxy group.
4-(Ethoxy)benzaldehyde: Similar structure but lacks the dimethylamino group.
4-(Methoxy)benzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-[2-(Dimethylamino)ethoxy]benzaldehyde is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct reactivity and functional properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzaldehyde;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11;/h3-6,9H,7-8H2,1-2H3;1H |
InChI Key |
RTHYDZPENDCPON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=O.Cl |
Origin of Product |
United States |
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